molecular formula C18H32N2O6 B1434140 1-Oxa-8-azaspiro[4.5]decane hemioxalate CAS No. 1523606-45-2

1-Oxa-8-azaspiro[4.5]decane hemioxalate

Cat. No. B1434140
M. Wt: 372.5 g/mol
InChI Key: SLMQVGNERXKRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-8-azaspiro[4.5]decane hemioxalate is a chemical compound with the CAS Number: 1523606-45-2 . It has a molecular weight of 372.46 and its IUPAC name is 1-oxa-8-azaspiro[4.5]decane hemioxalate .


Synthesis Analysis

A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands . The radioligand [18F]8 was prepared via nucleophilic 18F-substitution of the corresponding tosylate precursor .


Molecular Structure Analysis

The InChI code for 1-Oxa-8-azaspiro[4.5]decane hemioxalate is 1S/2C8H15NO.C2H2O4/c21-2-8(10-7-1)3-5-9-6-4-8;3-1(4)2(5)6/h29H,1-7H2;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

1-Oxa-8-azaspiro[4.5]decane hemioxalate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Neuropeptide Oxytocin (OXT) Research

The neuropeptide oxytocin has been studied extensively for its anxiolytic and antistress properties, highlighting its potential therapeutic use for psychopathologies associated with anxiety, fear, and social dysfunctions. Research emphasizes the importance of understanding the regulatory capacity of OXT in fine-tuning general and social anxiety-related behaviors, as well as its role in cued and social fear conditioning from a translational perspective (Neumann & Slattery, 2016).

Oxaprozin in Rheumatic and Inflammatory Conditions

Oxaprozin, a non-steroidal anti-inflammatory drug, demonstrates effectiveness in treating painful rheumatic and inflammatory conditions, offering the convenience of once-daily administration. This highlights the significance of developing less toxic, low-cost, and highly active analogs for therapeutic applications (Todd & Brogden, 1986).

Heme Oxygenase-1 (HO-1) Induction

Heme oxygenase-1 is considered a major protein in diseases resulting from oxidative and inflammatory insults, emphasizing its cytoprotective effect against oxidative injury and other cellular stresses. The dual role (protective and detrimental) of HO-1 induction in various stressful events underlines the complexity of its therapeutic implications (Waza et al., 2018).

Azepane-based Motifs in Drug Discovery

Azepane-based compounds have shown a variety of pharmacological properties, with over 20 FDA-approved azepane-based drugs used to treat various diseases. This underscores the value of azepane-containing analogs in the discovery of new therapeutic agents and highlights the ongoing research in medicinal chemistry for the development of new drugs based on azepane motifs (Zha et al., 2019).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301, P302, P305, P312, P338, P351, and P352 .

properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-2-8(10-7-1)3-5-9-6-4-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMQVGNERXKRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1.C1CC2(CCNCC2)OC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-8-azaspiro[4.5]decane hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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